Lactamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biodegradable Polymers and Materials

Lactamide can be used as a building block for the synthesis of biodegradable polymers. These polymers can be used in various applications, including:

- Drug delivery: Lactamide-based polymers can be used to create controlled-release drug delivery systems. These systems can slowly release drugs into the body over time, reducing the need for frequent dosing. Source: Journal of Controlled Release:

- Tissue engineering: Researchers are exploring the use of lactide-based polymers to create scaffolds for tissue engineering. These scaffolds can provide a temporary structure for cells to grow on, promoting tissue regeneration. Source: Biomaterials:

- Environmentally friendly plastics: Lactamide-based polymers are being developed as an alternative to traditional plastics derived from fossil fuels. These bio-based plastics are compostable and can help to reduce plastic pollution. Source: Green Chemistry

Organic Synthesis

Lactamide is a versatile intermediate used in the synthesis of various organic compounds. Some examples include:

- Lactones: Lactamide can be easily converted into lactones, which are cyclic esters with a wide range of applications in pharmaceuticals, fragrances, and agrochemicals. Source: Journal of Organic Chemistry

- Amino acids: Lactamide can be used as a starting material for the synthesis of certain amino acids, which are the building blocks of proteins. Source: Journal of the American Chemical Society

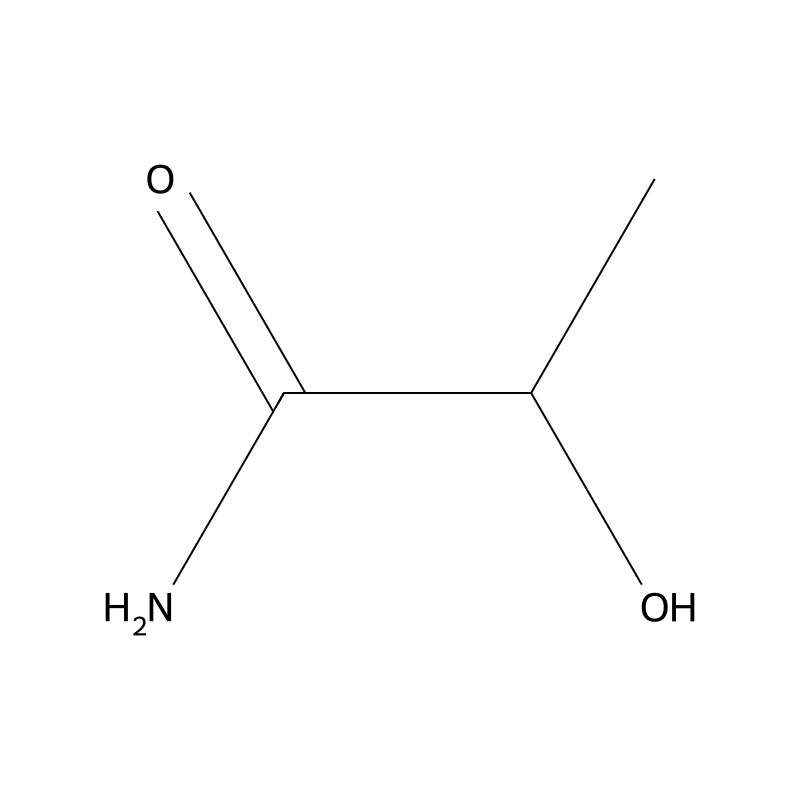

Lactamide is an organic compound classified as an amide derived from lactic acid. It appears as a white crystalline solid with a melting point ranging from 73 to 76 degrees Celsius. The molecular formula for lactamide is C₃H₇NO₂, and it has a molecular weight of approximately 89.09 g/mol. The compound is notable for its role in various

Currently, there's limited research on the specific mechanism of action of lactamide in biological systems. However, its structural similarity to lactic acid suggests potential applications. Lactic acid plays a role in regulating muscle activity and pH balance. Lactamide, with its related structure, might influence these processes, but further research is needed [].

- Catalytic Hydration of Lactonitrile: This method involves the conversion of lactonitrile into lactamide under specific conditions, often utilizing nitrile hydratase enzymes for efficient biotransformation .

- Ammonolysis of Ethyl and Methyl Lactate: Lactamide can also be produced by treating ethyl or methyl lactate with ammonia, leading to the formation of the amide .

- Condensation Reactions: The reaction between lactic acid and various reagents such as lactic anhydride or lactide can yield lactamide through condensation processes .

These reactions highlight the versatility of lactamide in synthetic organic chemistry.

Lactamide exhibits several biological activities, including:

- Antimicrobial Properties: Research indicates that lactamide has potential antimicrobial effects, making it useful in pharmaceutical formulations.

- Biocompatibility: As a derivative of lactic acid, lactamide is considered biocompatible, which is advantageous for medical applications such as drug delivery systems and tissue engineering .

- Enzyme Interactions: Lactamide's structure allows it to participate in enzyme-catalyzed reactions, enhancing its utility in biochemical applications .

The synthesis of lactamide can be achieved through various methods:

- Nitrile Hydratase-Mediated Synthesis: Using immobilized Rhodococcus pyridinivorans cells, lactonitrile can be converted to lactamide under mild conditions, showcasing a green synthesis approach .

- Ammonia Reaction with Lactate Esters: Ammonia reacts with ethyl or methyl lactate to form lactamide, which can be optimized for yield and efficiency .

- Direct Amide Formation from Lactic Acid: Lactic acid can undergo direct conversion to lactamide through dehydration processes involving specific catalysts .

These methods reflect the compound's adaptability in synthetic organic chemistry.

Lactamide finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, lactamide is used in drug formulations aimed at treating infections or enhancing therapeutic efficacy.

- Biodegradable Polymers: Its derivatives are utilized in creating biodegradable plastics and materials due to their favorable properties.

- Cosmetics: Lactamide is incorporated into cosmetic formulations for its moisturizing properties and skin compatibility .

Studies on the interactions of lactamide with other compounds reveal its potential synergistic effects. For instance:

- Complex Formation with Metal Ions: Lactamide can form complexes with metal ions, enhancing its stability and efficacy in various applications.

- Enzyme Substrate Interactions: Research indicates that lactamide can act as a substrate for specific enzymes, facilitating bio

Lactamide shares similarities with several compounds derived from lactic acid or related structures. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Lactic Acid | Carboxylic Acid | Precursor to lactamide; widely used in food. |

| Methyl Lactate | Ester | Used as a solvent; less polar than lactamide. |

| Ethyl Lactate | Ester | Commonly used as a flavoring agent; lower boiling point. |

| N-Acetyl-L-cysteine | Thioester | Antioxidant properties; used in respiratory treatments. |

| Propanamide | Amide | Simple amide structure; less biologically active compared to lactamide. |

Lactamide's unique characteristics arise from its specific amide structure, which contributes to its distinct biological activity and utility in various applications compared to these similar compounds.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Kashiwazaki N, Okuda Y, Seita Y, Hisamatsu S, Sonoki S, Shino M, Masaoka T, Inomata T. Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. J Reprod Dev. 2006 Aug;52(4):511-6. Epub 2006 May 8. PubMed PMID: 16679717.

3: Bekaert A, Lemoine P, Brion JD, Viossat B. Tris[(R)-lactamide-kappa2O,O']zinc(II) tetrabromozincate. Acta Crystallogr C. 2005 Feb;61(Pt 2):m76-7. Epub 2005 Jan 15. PubMed PMID: 15695896.

4: Blinkovsky AM, Markaryan AN. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. Enzyme Microb Technol. 1993 Nov;15(11):965-73. PubMed PMID: 7764256.

5: Sogani M, Bakre PP, Mathur N, Sharma P, Bhatnagar P. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. Environ Sci Pollut Res Int. 2014;21(14):8822-30. doi: 10.1007/s11356-014-2818-7. Epub 2014 Apr 11. PubMed PMID: 24723348.

6: Maksimova IuG, Gorbunova AN, Zorina AS, Maksimov AIu, Ovechkina GV, Demakov VA. [Transformation of amides by adherent rhodococcus cells possessing amidase activity]. Prikl Biokhim Mikrobiol. 2015 Jan-Feb;51(1):53-8. Russian. PubMed PMID: 25842904.

7: Gorbunova AN, Maksimova YG, Ovechkina GV, Maksimov AY. [Catalytic and Stereoselective Properties of the Immobilized Amidase of Rhodococcus rhodochrous 4-1]. Prikl Biokhim Mikrobiol. 2015 Sep-Oct;51(5):482-9. Russian. PubMed PMID: 26596084.

8: Ostlere L. Contact allergy to cystamine bis-lactamide. Contact Dermatitis. 2003 Jun;48(6):340. PubMed PMID: 14531878.

9: Risso-Dominguez CJ. Hydroxyethyl lactamide, a dye solvent useful in vital staining. Stain Technol. 1976 Mar;51(2):115-7. PubMed PMID: 59418.

10: Ross JS, White IR. Human studies fail to detect the allergenic potential of cystamine bis-lactamide. Contact Dermatitis. 1998 Sep;39(3):139. PubMed PMID: 9771994.

11: Budden R, Kühl UG, Buschmann G. [Studies on the pharmacodynamic activity of several drug solvents. 2. Glycerin, N-(beta-hydroxyethyl)-lactamide, polyethylene glycol 400]. Arzneimittelforschung. 1978;28(9):1579-86. German. PubMed PMID: 582559.

12: Yayanos AA. Apparent molal volume of glycine, glycolamide, alanine, lactamide, and glycylglycine in aqueous solution at 25 degrees and high pressures. J Phys Chem. 1972 Jun 8;76(12):1783-92. PubMed PMID: 5034880.

13: Petersen H, Merdan T, Kunath K, Fischer D, Kissel T. Poly(ethylenimine-co-L-lactamide-co-succinamide): a biodegradable polyethylenimine derivative with an advantageous pH-dependent hydrolytic degradation for gene delivery. Bioconjug Chem. 2002 Jul-Aug;13(4):812-21. PubMed PMID: 12121137.

14: Wang PF, Yep A, Kenyon GL, McLeish MJ. Using directed evolution to probe the substrate specificity of mandelamide hydrolase. Protein Eng Des Sel. 2009 Feb;22(2):103-10. doi: 10.1093/protein/gzn073. Epub 2008 Dec 10. PubMed PMID: 19074156.

15: Hanada A, Nagase H. Cryoprotective effects of some amides on rabbit spermatozoa. J Reprod Fertil. 1980 Sep;60(1):247-52. PubMed PMID: 7431324.

16: Kessler J, Dračínský M, Bouř P. Parallel variable selection of molecular dynamics clusters as a tool for calculation of spectroscopic properties. J Comput Chem. 2013 Feb 15;34(5):366-71. doi: 10.1002/jcc.23143. Epub 2012 Oct 10. PubMed PMID: 23047456.

17: Hudecová J, Hopmann KH, Bouř P. Correction of vibrational broadening in molecular dynamics clusters with the normal mode optimization method. J Phys Chem B. 2012 Jan 12;116(1):336-42. doi: 10.1021/jp208785a. Epub 2011 Dec 15. PubMed PMID: 22132857.

18: Kang HS, Chung HY, Jung JH, Kang SS, Choi JS. Antioxidant effect ofSalvia miltiorrhiza. Arch Pharm Res. 1997 Oct;20(5):496-500. doi: 10.1007/BF02973947. PubMed PMID: 18982497.

19: Rapoport SI, Thompson HK. Osmotic opening of the blood-brain barrier in the monkey without associated neurological deficits. Science. 1973 Jun 1;180(4089):971. PubMed PMID: 4196324.

20: Jelinekné Nikolics M, Stampf G, Rácz I. [Drug technology of a parenteral preparation for trimethoprim monotherapy]. Acta Pharm Hung. 1991 Mar;61(2):109-16. Hungarian. PubMed PMID: 1887800.